molecular formula C12H14N2O2S2 B13746573 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- CAS No. 32112-80-4

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-

Cat. No.: B13746573
CAS No.: 32112-80-4
M. Wt: 282.4 g/mol
InChI Key: FCLYDLWAESRMLT-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone ring. Compounds with thiazolidinone structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridinylidene and hydroxyethyl groups in this compound may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base to form the thiazolidinone ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinylidene or thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The presence of the thiazolidinone ring and pyridinylidene group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone derivatives: Compounds with similar structures but different substituents.

    Pyridinylidene derivatives: Compounds containing the pyridinylidene group with varying functional groups.

Uniqueness

The unique combination of the thiazolidinone ring, ethyl group, hydroxyethyl group, and pyridinylidene group in 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

32112-80-4

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

3-ethyl-5-[1-(2-hydroxyethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2O2S2/c1-2-14-11(16)10(18-12(14)17)9-3-5-13(6-4-9)7-8-15/h3-6,15H,2,7-8H2,1H3

InChI Key

FCLYDLWAESRMLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2C=CN(C=C2)CCO)SC1=S

Origin of Product

United States

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